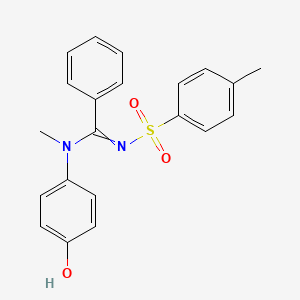

N-(4-hydroxyphenyl)-N-methyl-N'-tosylbenzimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” is a complex organic compound. It likely contains a benzimidamide core, which is a type of heterocyclic compound . The “N-(4-hydroxyphenyl)” part suggests the presence of a phenol group, which is an aromatic ring with a hydroxyl (-OH) group . The “N-methyl” part indicates a methyl group (-CH3) attached to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” were not found, a study on a similar compound, “N-(4-hydroxyphenyl)-methacrylamide”, reported its synthesis via aza Michael addition reaction .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” would likely be determined by techniques such as FTIR, NMR, and XRD . These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule.

Wissenschaftliche Forschungsanwendungen

Dengue Virus Inhibition

In a study evaluating the in vivo exposure profile of 4-HPR , it was found to be effective against severe dengue virus infection in a mouse model. The research aimed to enhance 4-HPR exposure to maintain effective plasma concentrations for anti-dengue virus activity . This involved pharmacokinetic analysis and the development of self-emulsifying lipid-based formulations to improve solubility and bioavailability .

Cancer Treatment

Historically, 4-HPR has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells and has been considered for treatments due to its low side effects and lack of resistance induction. However, its clinical application has been limited by poor solubility and bioavailability .

Inhibition of Dihydroceramide Δ4-Desaturase 1

4-HPR: inhibits the enzymatic activity of dihydroceramide Δ4-desaturase 1 (DEGS1). This action is significant because it has been reported to suppress the membrane fusion mediated by the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein, which is crucial for the virus’s entry into host cells .

Membrane Fluidity Modulation

The compound’s ability to decrease membrane fluidity plays a role in its antiviral mechanisms. By suppressing SARS-CoV-2 spike protein-mediated membrane fusion, 4-HPR can potentially inhibit the virus’s ability to infect host cells. This DEGS1-independent mechanism opens up new avenues for antiviral research .

Pharmacokinetic Enhancements

Research has focused on overcoming the limitations of 4-HPR by improving its pharmacokinetic profile. This includes increasing its solubility and bioavailability through various drug delivery systems, such as lipid-based formulations. These advancements aim to make 4-HPR more effective at lower doses and with fewer side effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-N-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(25,26)22-21(17-6-4-3-5-7-17)23(2)18-10-12-19(24)13-11-18/h3-15,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLSVBFZRLQFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)

![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)

![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)

![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)

![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)